JQEZ5

描述

JQEZ5 是一种强效且选择性的增强子识别同源物 2 (EZH2) 酶抑制剂,EZH2 是一种赖氨酸甲基转移酶。该化合物以其抑制组蛋白 H3 在赖氨酸 27 处的甲基化(H3K27me3)的能力而闻名,该修饰与基因抑制相关。 This compound 已在癌症研究中显示出巨大的潜力,特别是在靶向表现出 EZH2 过表达的癌症方面 .

作用机制

JQEZ5 通过选择性抑制酶 EZH2 发挥作用,EZH2 是 PRC2 复合物的组成部分。EZH2 催化组蛋白 H3 在赖氨酸 27 处的甲基化,导致基因抑制。 通过抑制 EZH2,this compound 降低了 H3K27me3 的水平,从而重新激活先前被沉默的基因 。 这种机制在依赖 EZH2 过表达来生长和存活的癌症中特别有效 .

准备方法

JQEZ5 的合成涉及一个九步线性过程,该过程既具有高产率又具有可扩展性 。合成路线包括制备中间体化合物,然后进行特定的反应条件以获得最终产物。 该化合物通常溶解在二甲基亚砜 (DMSO) 中,用于储存和实验 .

化学反应分析

JQEZ5 经历几种类型的化学反应,主要集中在其与多梳抑制复合物 2 (PRC2) 的相互作用上。 它表现出对 PRC2 的 S-腺苷甲硫氨酸 (SAM) 竞争性抑制,降低了细胞中 PRC2 相关标记 H3K27me3 的全局水平 。 这些反应形成的主要产物是去甲基化的组蛋白 H3,这导致先前被抑制的基因重新活化 .

科学研究应用

JQEZ5 具有广泛的科学研究应用,特别是在癌症生物学和表观遗传学领域。 它已被用于研究 EZH2 在各种癌症中的作用,包括慢性髓性白血病和非小细胞肺癌 。 该化合物已在体内显示出抗肿瘤作用,使其成为癌症研究的宝贵工具 。 此外,this compound 被用作化学探针来了解 EZH2 的功能及其在基因调控中的作用 .

相似化合物的比较

JQEZ5 在作为 EZH2 抑制剂的高选择性和效力方面是独一无二的。 类似的化合物包括 GSK926 和 GSK343,它们也抑制 EZH2,但可能具有不同的选择性特征和效力 。 另一种相关化合物是 JQEZ23,它是一种结构匹配的 this compound 非活性类似物 。这些比较突出了 this compound 在靶向 EZH2 依赖性通路方面的特异性和有效性。

属性

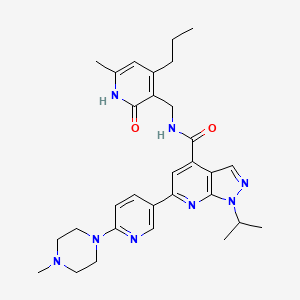

IUPAC Name |

N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N8O2/c1-6-7-21-14-20(4)34-30(40)24(21)17-32-29(39)23-15-26(35-28-25(23)18-33-38(28)19(2)3)22-8-9-27(31-16-22)37-12-10-36(5)11-13-37/h8-9,14-16,18-19H,6-7,10-13,17H2,1-5H3,(H,32,39)(H,34,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQTWDAYNGMMHLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=O)NC(=C1)C)CNC(=O)C2=CC(=NC3=C2C=NN3C(C)C)C4=CN=C(C=C4)N5CCN(CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

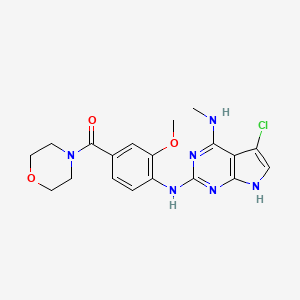

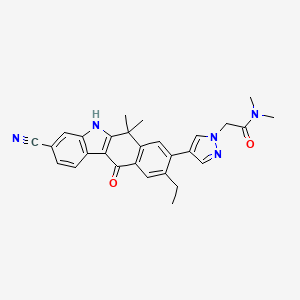

Feasible Synthetic Routes

Q1: How does JQEZ5 interact with its target and what are the downstream effects?

A: this compound is a potent, open-source inhibitor of the lysine methyltransferase EZH2 [, ]. EZH2 is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a histone modification associated with gene silencing [, ]. By inhibiting EZH2, this compound prevents this silencing mark and reactivates developmental gene networks often silenced in cancer cells []. This reactivation leads to anti-tumor effects, including apoptosis and cell cycle arrest [, ].

Q2: What is known about the in vitro and in vivo efficacy of this compound?

A: this compound has shown promising anti-tumor activity in preclinical models of lung adenocarcinoma [, ]. In vitro studies demonstrate that this compound effectively inhibits the growth of human lung adenocarcinoma cell lines with high EZH2 expression []. In vivo, this compound treatment leads to tumor regression in mouse models of EZH2-driven lung adenocarcinoma []. Additionally, this compound demonstrates efficacy in models of myelodysplastic syndrome (MDS), where it induces apoptosis and cell cycle arrest in MDS cells [].

Q3: Are there any known resistance mechanisms to this compound?

A: Emerging research suggests that the expression of HO-1 (heme oxygenase-1) may contribute to resistance to this compound in MDS cells []. HO-1 appears to stimulate the transcription and activation of EZH2 through the pRB-E2F pathway, potentially counteracting the inhibitory effects of this compound []. Silencing HO-1 in MDS cells enhances the efficacy of this compound, highlighting the potential interplay between HO-1 and EZH2 in mediating response to this inhibitor [].

Q4: What are the potential biomarkers for predicting this compound sensitivity?

A: High EZH2 expression in tumor cells has been identified as a potential biomarker for this compound sensitivity [, ]. Preclinical studies in lung adenocarcinoma models demonstrate that tumors driven by high EZH2 expression, but low levels of phosphorylated AKT and ERK, are more sensitive to this compound treatment []. This finding suggests that specific molecular profiles may predict response to EZH2 inhibition and could guide patient selection for this compound therapy.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-aminoethyl)-6-[5,6-dichloro-3-methyl-2-[(E)-2-naphthalen-1-ylethenyl]benzimidazol-3-ium-1-yl]hexanamide;bromide](/img/structure/B608176.png)

![8-chloro-2-[(2,4-dichlorophenyl)amino]-3-(3-methylbutanoyl)-5-nitroquinolin-4(1H)-one](/img/structure/B608188.png)

![ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate](/img/structure/B608189.png)

![(E)-N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide](/img/structure/B608194.png)